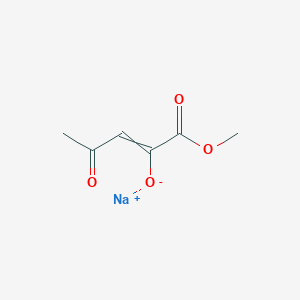
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate
Vue d'ensemble
Description
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate is an organic compound with the chemical formula C6H5NaO6. It is commonly used in various chemical and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Industrial Production Methods: it is likely that large-scale production involves optimized synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Applications De Recherche Scientifique
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate has various applications in scientific research, including its use in chemistry, biology, medicine, and industry. It is used as a reagent in chemical synthesis, as well as in studies involving its reactivity and interactions with other compounds.
Mécanisme D'action
The mechanism of action of Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate involves its interaction with molecular targets and pathways within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate include Sodium (2E)-1-methoxy-1,4-dioxo-2-penten-2-olate and Sodium (2Z)-1-methoxy-1,4-dioxo-2-penten-2-olate .
Uniqueness: this compound is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds .
Propriétés
IUPAC Name |
sodium;1-methoxy-1,4-dioxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.Na/c1-4(7)3-5(8)6(9)10-2;/h3,8H,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKWIKWHBQRQCL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(=O)OC)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)













